molecular formula C24H27N3O3S B2928210 Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923196-13-8

Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2928210
CAS No.: 923196-13-8
M. Wt: 437.56
InChI Key: IIXFFXBUUKOSMD-UHFFFAOYSA-N
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Description

Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a tetracyclic pyrimidine derivative characterized by a fused pyrido[2,3-d]pyrimidine core. Key structural features include:

  • 2-(Allylthio) substituent: A sulfur-containing allyl group at position 2, which may enhance reactivity and influence intermolecular interactions.
  • 5-(4-Isopropylphenyl) group: A bulky aromatic substituent at position 5, likely increasing lipophilicity and steric effects.
  • 7-Methyl group: A small alkyl substituent contributing to steric and electronic modulation.
  • 4-Oxo and 6-allyl carboxylate groups: Polar functionalities that may govern solubility and hydrogen-bonding patterns.

Properties

IUPAC Name

prop-2-enyl 7-methyl-4-oxo-5-(4-propan-2-ylphenyl)-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-6-12-30-23(29)18-15(5)25-21-20(22(28)27-24(26-21)31-13-7-2)19(18)17-10-8-16(9-11-17)14(3)4/h6-11,14,19H,1-2,12-13H2,3-5H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXFFXBUUKOSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)C(C)C)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The compound shares structural motifs with other pyrimidine derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate 2-allylthio, 5-(4-isopropylphenyl), 7-methyl, 4-oxo, 6-allyl carboxylate C₂₅H₂₇N₃O₃S 461.57 Bulky 4-isopropylphenyl; thioether linkage N/A
Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate 5-phenyl, 2,4-dioxo, 7-methyl, 6-allyl carboxylate C₁₈H₁₇N₃O₄ 339.35 Dual oxo groups; simpler aromatic substituent
Allyl 1-(3-chloro-2-hydroxypropyl)-4-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate 2-thioxo, 1-(3-chloro-2-hydroxypropyl), 4-methyl, 6-phenyl C₁₈H₂₀ClN₃O₃S 393.88 Thione group; chlorinated hydroxypropyl chain
Allyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(3,4,5-trimethoxyphenyl), 2-oxo, 6-methyl C₁₉H₂₂N₂O₆ 374.39 Methoxy-rich aryl group; single oxo group

Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-isopropylphenyl group in the target compound (logP ~4.5 estimated) confers higher lipophilicity compared to the phenyl (logP ~3.1) and 3,4,5-trimethoxyphenyl (logP ~2.8) groups in analogs .
  • The allylthio group may further increase hydrophobicity relative to oxo or thione groups.

Hydrogen-Bonding Potential: The 4-oxo group in the target compound can act as a hydrogen-bond acceptor, similar to analogs with oxo/thione groups. However, the 2-allylthio group lacks strong hydrogen-bonding capacity compared to 2-thioxo or 2-oxo groups in other derivatives .

Synthetic Routes: The synthesis of the target compound likely involves cyclocondensation of substituted pyrimidine precursors, analogous to methods used for Allyl 1-(3-chloro-2-hydroxypropyl)-4-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate, where AlCl₃ catalyzes ring closure .

Crystallographic Considerations :

  • The 4-isopropylphenyl group may induce steric hindrance, affecting crystal packing. Tools like SHELXL () are critical for resolving such complex structures .

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